

biological activity of 5-Amino-2,4-dichlorobenzoic acid derivatives

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Compound of Interest

Compound Name: 5-Amino-2,4-dichlorobenzoic acid

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An In-Depth Technical Guide on the Biological Activity of **5-Amino-2,4-dichlorobenzoic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

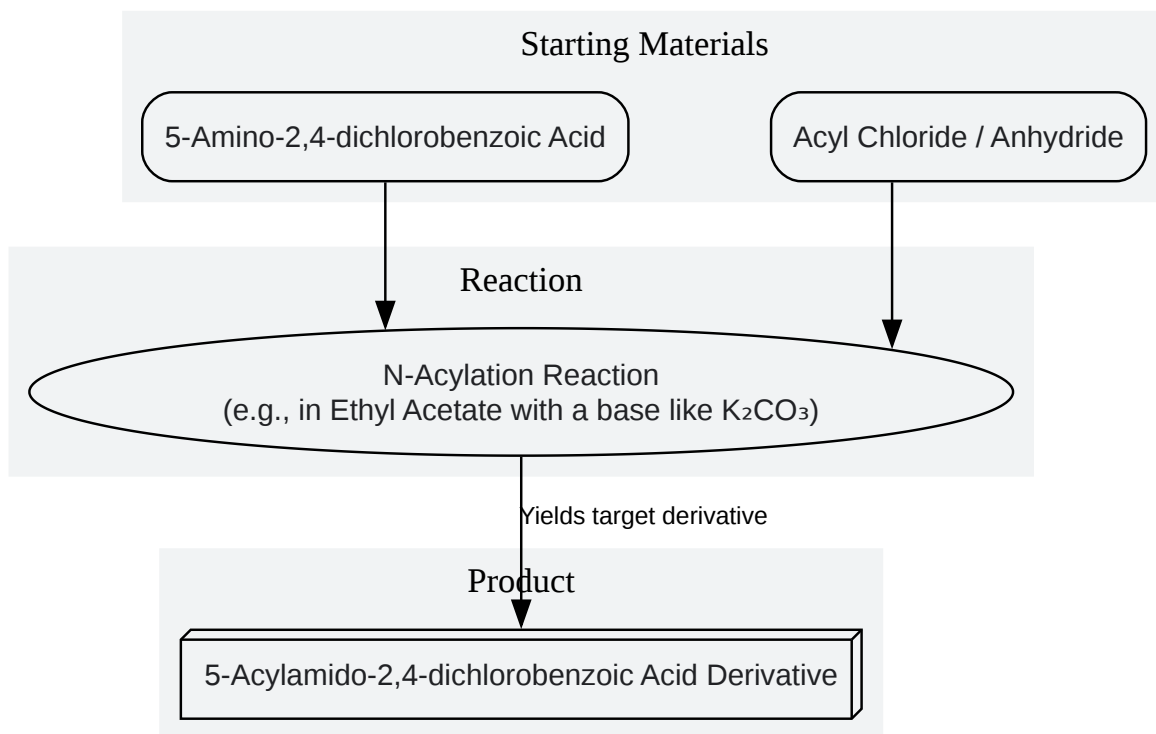
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The **5-amino-2,4-dichlorobenzoic acid** core is one such scaffold, presenting a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including an aromatic ring substituted with two chlorine atoms, an amino group, and a carboxylic acid, provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and the exploration of diverse biological activities.

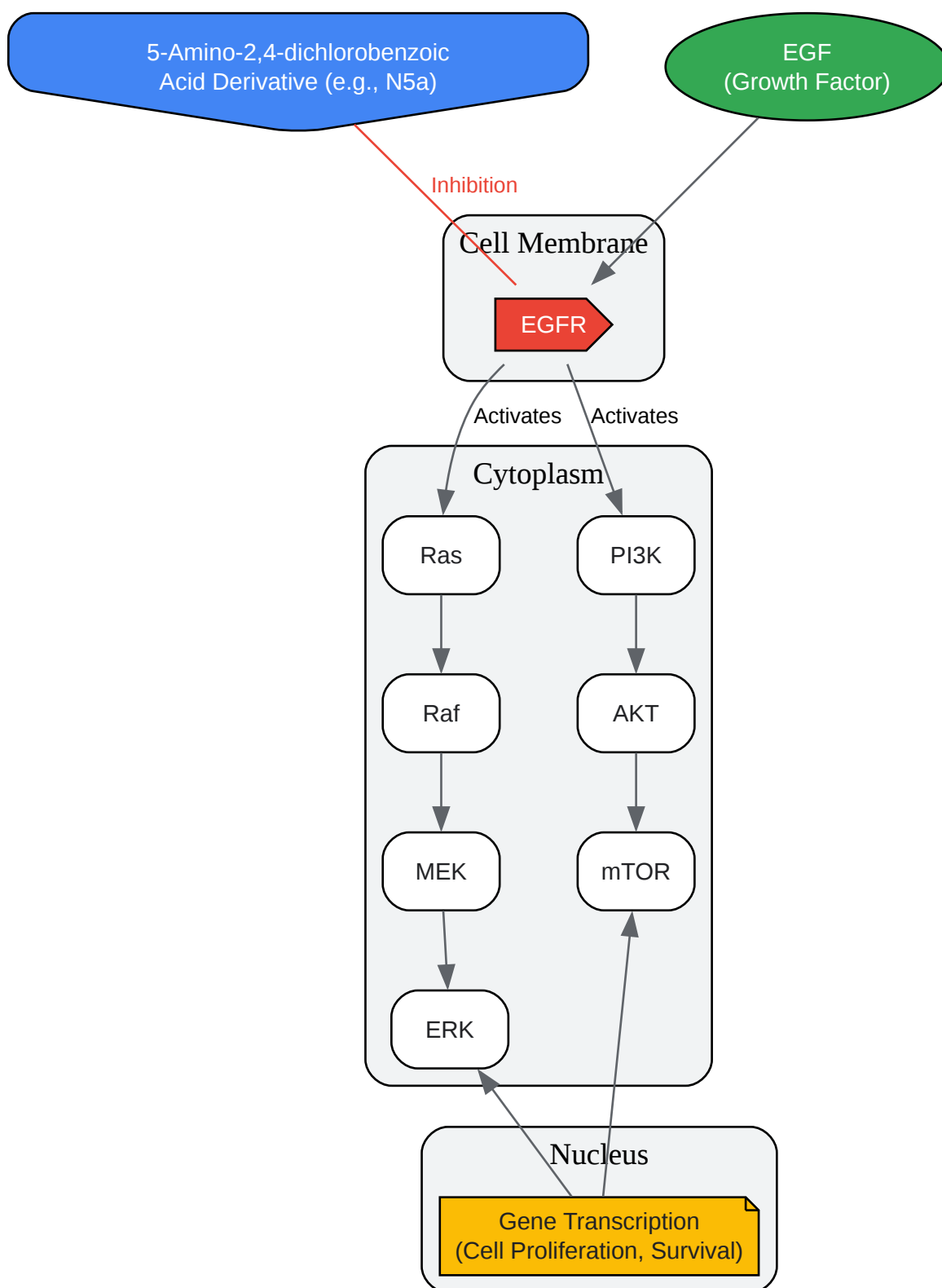
This technical guide offers a comprehensive exploration of the biological activities associated with derivatives of **5-amino-2,4-dichlorobenzoic acid**. We will delve into the synthetic strategies for derivatization, analyze their wide-ranging pharmacological effects—from antimicrobial and anticancer to anti-inflammatory properties—and dissect the crucial structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers in the practical evaluation of these promising compounds.

The Core Scaffold: Chemical and Synthetic Overview

The **5-Amino-2,4-dichlorobenzoic acid** molecule serves as the foundational structure. The reactivity of the amino (-NH_2) and carboxylic acid (-COOH) groups allows for the synthesis of a vast library of derivatives, including amides, esters, and Schiff bases. The chlorine substituents on the benzene ring play a critical role in modulating the electronic properties and lipophilicity of the molecule, often enhancing its binding affinity to biological targets.

A common synthetic approach involves the acylation of the amino group to form various amides. This transformation is not only synthetically straightforward but also pivotal in altering the biological profile of the resulting compounds.





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Inhibition of the EGFR Signaling Pathway.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Preliminary studies on benzoic acid derivatives suggest a promising potential for anti-inflammatory effects. [1] A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages. Certain derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation. [2] Furthermore, related compounds have demonstrated the ability to reduce serum levels of pro-inflammatory cytokines such as IL-1 β and IL-18 and inhibit the NLRP3 inflammasome, a key component of the innate immune response. [3]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. [4] For derivatives of this scaffold, several key SAR trends have been observed:

- **Amide vs. Ester Moiety:** The nature of the group attached to the core scaffold is critical. For instance, in antimicrobial studies of related compounds, Schiff's bases and amide derivatives often exhibit greater potency than the corresponding esters. [5][6]
- **Substituents on the Amino Group:** Modifying the amino group, for example, through acetylation to form 5-acetamido derivatives, has been shown to produce compounds that are not only more active but also safer than the parent 5-amino compounds. [7]
- **Substituents on the Aromatic Ring:** The position and nature of substituents on the benzoyl moiety can dramatically influence receptor binding affinity. In a series of 4-amino-5-chloro-2-methoxybenzamide derivatives, modification of the substituent at the 5-position led to a significant increase in dopamine D2 receptor binding affinity. [8] This highlights that even subtle changes to the halogenation pattern or the addition of other groups can be a powerful strategy for optimizing activity.

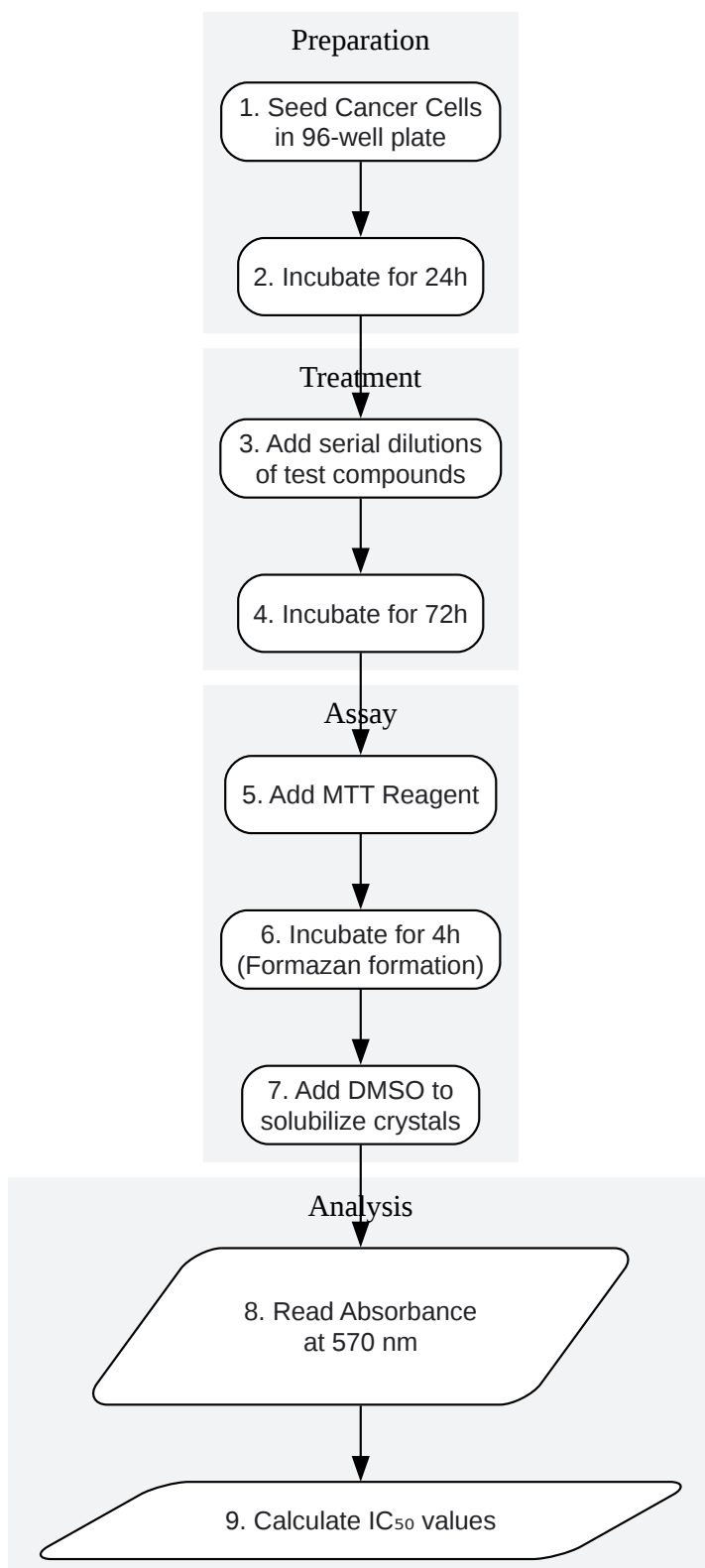
Key Experimental Protocols

To facilitate further research and validation, this section provides standardized, step-by-step methodologies for assessing the biological activity of **5-Amino-2,4-dichlorobenzoic acid** derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the concentration of a test compound that inhibits cancer cell growth by 50% (IC₅₀). [2] Methodology:

- **Cell Seeding:** Plate human cancer cell lines (e.g., A549, HepG2) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours to allow for cell attachment. [2]
Compound Treatment: Prepare serial dilutions of the test derivatives and a standard drug (e.g., Erlotinib). Treat the cells with these various concentrations and incubate for 72 hours. [2]
3. MTT Addition: Following the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. [2]
4. Formazan Solubilization: Add 100 μ L of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals. [2]
5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [2]
6. Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve. [2]



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